molecular formula C8H8BrNO3 B1371636 2-Amino-5-bromo-3-methoxybenzoic acid CAS No. 864293-44-7

2-Amino-5-bromo-3-methoxybenzoic acid

Cat. No. B1371636
CAS RN: 864293-44-7
M. Wt: 246.06 g/mol
InChI Key: YSBGYQUUOKRQAT-UHFFFAOYSA-N
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Description

“2-Amino-5-bromo-3-methoxybenzoic acid” is a chemical compound that is likely used in the synthesis of more complex pharmaceutical and biologically active compounds . It is related to “2-Amino-5-methoxybenzoic acid”, which is a general reagent used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

2-Amino-5-bromo-3-methoxybenzoic acid and its derivatives play a significant role in the synthesis of various chemical compounds. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involves several steps starting from related chemical structures (Wang Yu, 2008). This showcases the utility of such compounds in pharmaceutical synthesis.

Applications in Photodynamic Therapy

Compounds derived from this compound, like zinc phthalocyanine derivatives, have been explored for their potential in photodynamic therapy, especially for cancer treatment. These derivatives display significant properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Unnatural Amino Acid Research

Research into unnatural amino acids, which include structures similar to this compound, has led to the development of compounds that mimic tripeptide β-strand structures. These are significant in the study of protein structures and peptide synthesis (J. Nowick, D. M. Chung, K. Maitra, S. Maitra, and Kimberly D. Stigers, Ye Sun, 2000).

Exploration in Natural Product Chemistry

Derivatives of this compound have been isolated from natural sources like the red alga Rhodomela confervoides. These derivatives, which include various bromophenol compounds, contribute to our understanding of natural product chemistry and potential pharmaceutical applications (Jielu Zhao, Xiao Fan, Su-Juan Wang, Shuai Li, Suqin Shang, Yong-chun Yang, N. Xu, Yang Lü, Jiangong Shi, 2004).

Thermodynamic Studies

Thermodynamic properties of aminomethoxybenzoic acids, including compounds similar to this compound, have been studied to understand their vapor pressure and sublimation characteristics. Such studies are crucial in determining the physical properties of these compounds and their applications in various chemical processes (M. Monte, A. R. Almeida, M. Matos, 2010).

Glycosidase and Glycogen Phosphorylase Inhibitory Activities

Compounds structurally related to this compound have been isolated from leaves of Cyclocarya paliurus. These compounds, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, have shown significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase, indicating potential therapeutic applications in metabolic disorders (Jun Li, Yuanyuan Lu, Xiao-jian Su, Fu Li, Z. She, Xingcun He, Yongcheng Lin, 2008).

properties

IUPAC Name

2-amino-5-bromo-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBGYQUUOKRQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670386
Record name 2-Amino-5-bromo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864293-44-7
Record name 2-Amino-5-bromo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-amino-3-methoxybenzoic acid (20.0 g, 119.64 mmol) is suspended in chloroform, cooled to 0° C. and combined with bromine (6.48 mL, 126.56 mmol), which is dissolved in 100 mL chloroform. After the addition the reaction mixture is heated to 20° C. and stirred for 16 h at this temperature. The precipitate is filtered off, dried and 2-amino-5-bromo-3-methoxybenzoic acid (HPLC-MS: tRet.=1.76 min, MS(M+H)+=246/248; method FECS) is obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-(methyloxy)benzoic acid (15.0 g, 89.7 mmol) in MeOH (100 mL), NBS (16.8 g, 94.2 mmol) was added at −5° C. The reaction was kept stirring at 0° C. overnight, then put into the ice water under the condition of stirring. A precipitate formed and was filtered over Celite and dried in vacuo to afford 2-amino-5-bromo-3-(methyloxy)benzoic acid (22.0 g, 99%). 1H NMR (400 MHz, CDCl3): δ 7.65 (s, 1 H), 6.93 (s, 1 H), 3.87 (s, 3 H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-3-methoxybenzoic acid (5 g, 29.9 mmol) in MeOH (35 mL) at −5° C., NBS (5.59 g, 31.4 mmol) was added and the resulting mixture was stirred at 0° C. for 16 h. The mixture was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo to afford the crude product (4 g, 54% yield). ESI-MS m/z: 244.2 [M−H]−.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.59 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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